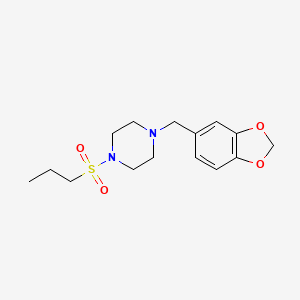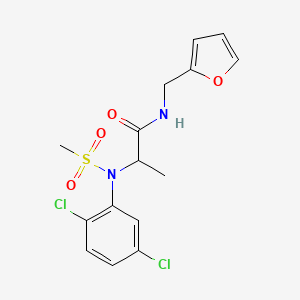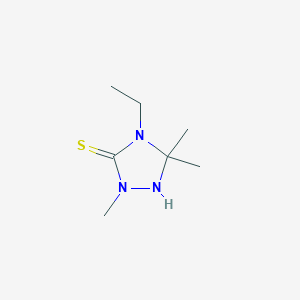![molecular formula C19H21BrN4O2 B12487514 5-(3-bromophenyl)-4-hydroxy-2-(4-methylpiperidin-1-yl)-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one](/img/structure/B12487514.png)
5-(3-bromophenyl)-4-hydroxy-2-(4-methylpiperidin-1-yl)-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3-bromophenyl)-2-(4-methylpiperidin-1-yl)-3H,5H,6H,8H-pyrido[2,3-d]pyrimidine-4,7-dione is a complex organic compound that belongs to the pyrido[2,3-d]pyrimidine family This compound is characterized by its unique structure, which includes a bromophenyl group, a methylpiperidinyl group, and a pyrido[2,3-d]pyrimidine core
Preparation Methods
The synthesis of 5-(3-bromophenyl)-2-(4-methylpiperidin-1-yl)-3H,5H,6H,8H-pyrido[2,3-d]pyrimidine-4,7-dione typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyrido[2,3-d]pyrimidine core, followed by the introduction of the bromophenyl and methylpiperidinyl groups. Common reagents used in these reactions include bromine, piperidine, and various catalysts to facilitate the reactions. Industrial production methods may involve optimization of reaction conditions to increase yield and purity, such as controlling temperature, pressure, and reaction time.
Chemical Reactions Analysis
5-(3-bromophenyl)-2-(4-methylpiperidin-1-yl)-3H,5H,6H,8H-pyrido[2,3-d]pyrimidine-4,7-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The bromophenyl group can undergo substitution reactions with nucleophiles, leading to the formation of substituted derivatives. Common reagents for these reactions include sodium hydroxide or potassium carbonate.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield various hydrolyzed products.
Scientific Research Applications
5-(3-bromophenyl)-2-(4-methylpiperidin-1-yl)-3H,5H,6H,8H-pyrido[2,3-d]pyrimidine-4,7-dione has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-(3-bromophenyl)-2-(4-methylpiperidin-1-yl)-3H,5H,6H,8H-pyrido[2,3-d]pyrimidine-4,7-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or proteases, disrupting cellular signaling pathways and leading to cell death in cancer cells.
Comparison with Similar Compounds
5-(3-bromophenyl)-2-(4-methylpiperidin-1-yl)-3H,5H,6H,8H-pyrido[2,3-d]pyrimidine-4,7-dione can be compared with other similar compounds, such as:
1-(4-bromophenyl)-3-(3-methylphenyl)-1H-pyrazol-5-amine: This compound has a similar bromophenyl group but differs in its core structure and biological activities.
2-(4-methylpiperidin-1-yl)-3H-pyrido[2,3-d]pyrimidine-4,7-dione: This compound shares the pyrido[2,3-d]pyrimidine core and methylpiperidinyl group but lacks the bromophenyl group, resulting in different chemical and biological properties.
The uniqueness of 5-(3-bromophenyl)-2-(4-methylpiperidin-1-yl)-3H,5H,6H,8H-pyrido[2,3-d]pyrimidine-4,7-dione lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activities.
Properties
Molecular Formula |
C19H21BrN4O2 |
|---|---|
Molecular Weight |
417.3 g/mol |
IUPAC Name |
5-(3-bromophenyl)-2-(4-methylpiperidin-1-yl)-3,5,6,8-tetrahydropyrido[2,3-d]pyrimidine-4,7-dione |
InChI |
InChI=1S/C19H21BrN4O2/c1-11-5-7-24(8-6-11)19-22-17-16(18(26)23-19)14(10-15(25)21-17)12-3-2-4-13(20)9-12/h2-4,9,11,14H,5-8,10H2,1H3,(H2,21,22,23,25,26) |
InChI Key |
YABXKBQCIKZQDF-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(CC1)C2=NC3=C(C(CC(=O)N3)C4=CC(=CC=C4)Br)C(=O)N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


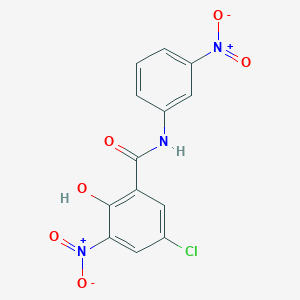
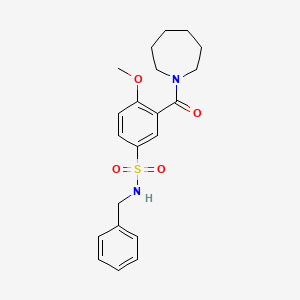
![{[(2-Chlorophenyl)methyl]carbamoyl}methyl 2-iodobenzoate](/img/structure/B12487440.png)
![3-hydroxy-4-(4-hydroxy-3-methoxyphenyl)-1,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B12487445.png)
![7-(3,4-dimethoxyphenyl)-4-[4-(trifluoromethyl)phenyl]-4,7,8,9-tetrahydro-1H-pyrazolo[3,4-b]quinoline-3,5(2H,6H)-dione](/img/structure/B12487453.png)
![Ethyl 3-(pentanoylamino)-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate](/img/structure/B12487457.png)
![ethyl 4-({[2-(3-fluorophenyl)-5-(2-hydroxyethyl)-4-methyl-6-oxopyrimidin-1(6H)-yl]acetyl}amino)piperidine-1-carboxylate](/img/structure/B12487465.png)
![Ethyl 5-{[4-(2-amino-2-oxoethoxy)-3-bromo-5-methoxybenzyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B12487468.png)
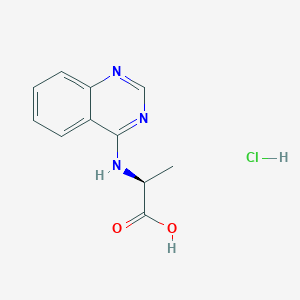

![3-Cyclopentyl-1-{4-[(2-methylphenyl)amino]piperidin-1-yl}propan-1-one](/img/structure/B12487482.png)
